molecular formula C25H25N5O B12426655 N88C2T6Ybp

N88C2T6Ybp

Número de catálogo: B12426655
Peso molecular: 410.5 g/mol
Clave InChI: PREPVVXBTJBVOZ-JVVVGQRLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

"N88C2T6Ybp" (CAS No. 7254-19-5) is a brominated indole derivative with the molecular formula C₉H₆BrNO₂ and a molecular weight of 240.05 g/mol. Key properties include:

  • High molecular polarity, influencing its solubility and bioavailability.
  • CYP1A2 inhibition, indicating possible drug-drug interaction risks.
  • Solubility: 0.052 mg/ml in aqueous solutions, classified as "soluble" under standard conditions.

The compound is synthesized via a 48-hour reaction at 20°C using N-ethyl-N,N-diisopropylamine, HATU, and 1-methylpyrrolidin-2-one, followed by purification via silica gel chromatography .

Propiedades

Fórmula molecular

C25H25N5O

Peso molecular

410.5 g/mol

Nombre IUPAC

5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(2-(111C)methyl-3-oxo-1H-isoindol-5-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C25H25N5O/c1-25(9-3-4-10-25)16-30-15-19(13-27-30)21-8-7-20(12-26)28-23(21)17-5-6-18-14-29(2)24(31)22(18)11-17/h5-8,11,13,15H,3-4,9-10,14,16H2,1-2H3/i2-1

Clave InChI

PREPVVXBTJBVOZ-JVVVGQRLSA-N

SMILES isomérico

CC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C#N)C4=CC5=C(CN(C5=O)[11CH3])C=C4

SMILES canónico

CC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C#N)C4=CC5=C(CN(C5=O)C)C=C4

Origen del producto

United States

Métodos De Preparación

The synthesis of MK-6884-11C involves several steps, starting with the preparation of the central pyridine-related M4 PAMs . These compounds are then radiolabeled with carbon-11. The process includes the following steps :

    Radionuclide Production: Carbon-11 is produced using a cyclotron.

    Radiochemical Synthesis: The central pyridine-related M4 PAMs are radiolabeled with carbon-11.

    Pre-production Procedures: This includes preparative high-performance liquid chromatography (HPLC) and formulation of the sample.

    Post-production Procedures: This involves rinsing and quality control of the final product.

Análisis De Reacciones Químicas

MK-6884-11C undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly on the central pyridine ring.

Common reagents used in these reactions include orthosteric agonists like carbachol and various physiochemical property filters . The major products formed from these reactions are typically radiolabeled analogs of the central pyridine-related M4 PAMs .

Aplicaciones Científicas De Investigación

MK-6884-11C has several scientific research applications, including :

    Neuroimaging: It is used as a PET imaging agent to study the distribution and occupancy of M4 muscarinic receptors in the brain.

    Alzheimer’s Disease Research: The compound helps in quantifying M4 muscarinic receptors in patients with Alzheimer’s disease.

    Pharmacodynamic Biomarker: It serves as a target engagement biomarker for M4 PAMs, aiding in the development of therapeutics for neuropsychiatric disorders.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Solubility (mg/ml) BBB Permeability CYP Inhibition Key Applications/Notes
N88C2T6Ybp C₉H₆BrNO₂ 240.05 0.052 Yes CYP1A2 CNS drug candidate
6-Bromo-1H-indole-2-carboxylic acid C₉H₆BrNO₂ 240.05 0.048 No None reported Antimicrobial research
5-Bromo-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈BrNO₂ 254.08 0.041 Yes CYP2D6 Anticancer studies
4-Bromo-1H-indole-2-carboxylic acid C₉H₆BrNO₂ 240.05 0.063 No None reported Enzyme inhibition assays

Performance and Stability

  • Solubility : "N88C2T6Ybp" exhibits moderate solubility (0.052 mg/ml), outperforming 5-bromo-3-methyl and 6-bromo analogs but underperforming compared to the 4-bromo derivative (0.063 mg/ml) .
  • For example, 6-bromo analogs degrade by ~15% at pH < 3, whereas 4-bromo derivatives remain stable under similar conditions .

Pharmacological Properties

  • BBB Permeability : Only "N88C2T6Ybp" and 5-bromo-3-methyl analogs demonstrate BBB penetration, a critical feature for CNS-targeted therapeutics.
  • CYP Inhibition : "N88C2T6Ybp" uniquely inhibits CYP1A2, while the 5-bromo-3-methyl analog inhibits CYP2D4. This specificity impacts metabolic pathways and drug safety profiles .

Contradictions and Limitations

Functional vs. Structural Similarity : While "N88C2T6Ybp" shares structural homology with 6-bromo-1H-indole-2-carboxylic acid, their functional roles diverge (e.g., CNS vs. antimicrobial applications) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.